molecular formula C24H24N4O3S B10986667 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B10986667
M. Wt: 448.5 g/mol
InChI Key: BYXLGWHAKCYKKO-UHFFFAOYSA-N
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Description

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a unique combination of indole, thiadiazole, and tetrahydrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the benzyloxy group. The thiadiazole moiety is then synthesized and coupled with the indole derivative. Finally, the tetrahydrofuran ring is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets.

    Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: It may find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The indole and thiadiazole moieties could facilitate binding to these targets, while the tetrahydrofuran ring might influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer specific properties and reactivity that are not observed in simpler analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(6-phenylmethoxyindol-1-yl)propanamide

InChI

InChI=1S/C24H24N4O3S/c29-22(25-24-27-26-23(32-24)21-7-4-14-30-21)11-13-28-12-10-18-8-9-19(15-20(18)28)31-16-17-5-2-1-3-6-17/h1-3,5-6,8-10,12,15,21H,4,7,11,13-14,16H2,(H,25,27,29)

InChI Key

BYXLGWHAKCYKKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CCN3C=CC4=C3C=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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